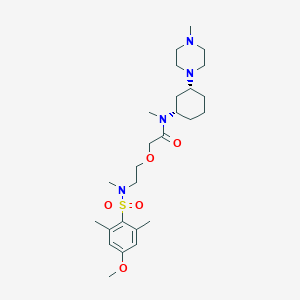

BI-113823

Beschreibung

Eigenschaften

Molekularformel |

C26H44N4O5S |

|---|---|

Molekulargewicht |

524.7 g/mol |

IUPAC-Name |

2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide |

InChI |

InChI=1S/C26H44N4O5S/c1-20-16-24(34-6)17-21(2)26(20)36(32,33)28(4)14-15-35-19-25(31)29(5)22-8-7-9-23(18-22)30-12-10-27(3)11-13-30/h16-17,22-23H,7-15,18-19H2,1-6H3/t22-,23+/m0/s1 |

InChI-Schlüssel |

BUIJBFHGUQJYSD-XZOQPEGZSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)[C@H]2CCC[C@H](C2)N3CCN(CC3)C)C)OC |

Kanonische SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)C2CCCC(C2)N3CCN(CC3)C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-113823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BI-113823, a selective bradykinin (B550075) B1 receptor antagonist. The information is curated for an audience with a background in biomedical research and drug development.

This compound is a potent and selective, orally active, non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2][3][4] The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[2][3] This characteristic makes the B1R an attractive therapeutic target for inflammatory conditions and associated pain.[5] this compound exerts its pharmacological effects by competitively blocking the binding of endogenous kinins to the B1R, thereby inhibiting downstream signaling pathways implicated in inflammation and nociception.[2][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of the bradykinin B1 receptor. In inflammatory states, the expression of B1R is induced, and its activation by kinins, such as des-Arg⁹-bradykinin, leads to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rise in cytosolic Ca²⁺ concentration.[2][3] This increase in intracellular calcium is a key signaling event that contributes to various pathological processes, including smooth muscle contraction, increased vascular permeability, edema, pain, and the release of pro-inflammatory cytokines and chemokines.[2][3] this compound directly competes with B1R agonists, preventing this signaling cascade and thereby mitigating the inflammatory response and associated pain.[2][3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity for the B1 receptor across different species and its in vitro potency.

Table 1: Binding Affinity (Ki) of this compound for the Bradykinin B1 Receptor

| Species | Ki (nM) |

| Human | 5.3 |

| Rat | 13.3 |

| Rabbit | 15.3 |

| Pig | > 10,000 |

Data sourced from radioligand binding studies displacing Kallidin.[1][2]

Table 2: In Vitro Potency and Selectivity of this compound

| Parameter | Value (nM) | Notes |

| hB1R IC₅₀ | 6.97 | Measured in a cellular assay assessing intracellular calcium in HEK cells expressing human B1R.[1][2] |

| hB2R Ki | > 10,000 | Demonstrates high selectivity for the B1 receptor over the B2 receptor.[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols for representative assays used to characterize the mechanism of action of this compound.

This assay is fundamental to determining the functional antagonism of the B1 receptor by this compound.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium induced by a specific B1R agonist.

Materials:

-

Human Embryonic Kidney (HEK) cells stably expressing the human bradykinin B1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

B1R agonist: [Lys-des-Arg⁹]-Bradykinin.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Culture: Culture the HEK-hB1R cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.

-

Compound Incubation: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity. After establishing a stable baseline, add a fixed concentration of the B1R agonist, [Lys-des-Arg⁹]-Bradykinin, to all wells.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable pharmacological model.

This in vivo model is used to assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.[5]

Objective: To evaluate the ability of this compound to reverse mechanical hyperalgesia in rats with CFA-induced inflammation.

Materials:

-

Wistar rats.

-

Complete Freund's Adjuvant (CFA).

-

This compound.

-

Vehicle for drug administration.

-

Apparatus for measuring mechanical withdrawal thresholds (e.g., von Frey filaments or an electronic von Frey apparatus).

Protocol:

-

Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of each rat. This will induce a localized inflammatory response and subsequent hyperalgesia.

-

Acclimatization and Baseline Measurement: Before CFA injection, and on the day of testing, acclimatize the rats to the testing environment and the measurement apparatus. Measure the baseline mechanical withdrawal threshold for both the ipsilateral (injected) and contralateral (non-injected) paws.

-

Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intrathecal injection) at a specified time point after CFA injection (e.g., 24 hours).[5]

-

Assessment of Mechanical Hyperalgesia: At various time points after drug administration, re-measure the mechanical withdrawal thresholds of both hind paws. An increase in the withdrawal threshold of the ipsilateral paw in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

Data Analysis: The data are typically expressed as the paw withdrawal threshold in grams or as a change from baseline. Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: this compound blocks kinin-induced B1R signaling.

Caption: Workflow for intracellular calcium assay.

Caption: Logical flow of this compound's therapeutic action.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-113823: A Technical Guide to a Potent and Selective Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-113823 is a potent, selective, and orally active non-peptide antagonist of the bradykinin (B550075) B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory mediators, making it a key player in chronic inflammation and pain. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation. A structurally similar compound, BI-5832, which is significantly less potent, is available as a negative control for in vitro and in vivo studies.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high affinity and potency for the bradykinin B1 receptor across multiple species, with excellent selectivity over the bradykinin B2 receptor.

| Parameter | Human | Rat | Rabbit | Pig | Human B2R |

| Binding Affinity (Ki) | 5.3 nM | 13.3 nM | 15.3 nM | >10 µM | >10 µM |

| Cellular Activity (IC50) | 6.97 nM | 19.1 nM (cAMP) | - | - | - |

Binding affinity was determined by radioligand binding studies, measuring the displacement of [3H]Kallidin[des-Arg10, Leu9]. Cellular activity was assessed in HEK cells expressing the human B1R by measuring the inhibition of the B1 agonist-induced response.

In Vivo Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in rodents, supporting its use in in vivo research.

| Parameter | Mouse | Rat |

| AUC0-inf [(nmol·h) / L] | 7240 | 2390 |

| tmax [h] | 0.25 | 0.5 |

| Cmax [nmol / L] | 3100 | 1230 |

Pharmacokinetic parameters were determined following oral administration.

Physicochemical and ADME Properties

| Parameter | This compound | BI-5832 (Negative Control) |

| Molecular Weight (Da) | 524.7 | - |

| Aqueous Solubility | High | High |

| Microsomal Stability (% QH) | ||

| Human | 42 | 53 |

| Rat | 44 | >88 |

| Mouse | 39 | n.a. |

| Hepatocyte Stability (% QH) | ||

| Human | 38 | n.a. |

| Rat | 51 | n.a. |

| Mouse | 42 | n.a. |

| Plasma Protein Binding (Human) (%) | 92 | n.a. |

| hERG Inhibition (% @ 10 µM) | 6.9 | n.a. |

| CYP Inhibition (IC50) [µM] | >50 for 3A4, 2C8, 2C9, 2C19, 2D6 | >50 for 3A4, 2C8, 2C9, 2C19, 2D6 |

This compound and its negative control are metabolically stable and do not significantly inhibit major CYP enzymes.

Mechanism of Action and Signaling Pathway

The bradykinin B1 receptor is induced during inflammatory conditions and is activated by des-Arg9-bradykinin, a metabolite of bradykinin. Activation of the B1R, a Gq-coupled GPCR, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event that mediates various downstream inflammatory responses. This compound acts as a competitive antagonist at the B1R, blocking the binding of its endogenous ligand and thereby inhibiting this signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

1. Membrane Preparation:

-

Utilize cell membranes from a cell line recombinantly expressing the human, rat, or rabbit bradykinin B1 receptor.

-

Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Kallidin[des-Arg10, Leu9]), and serial dilutions of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled B1 receptor agonist.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the functional antagonism of this compound on B1R-mediated calcium release in cells.

1. Cell Preparation:

-

Plate HEK293 cells stably expressing the human bradykinin B1 receptor in a 96-well black-walled, clear-bottom plate.

-

Culture the cells until they reach a confluent monolayer.

2. Dye Loading:

-

Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.

3. Compound Incubation and Fluorescence Measurement:

-

Add serial dilutions of this compound to the wells and pre-incubate.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add a B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

4. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Model of Inflammatory Pain

This compound has been shown to be effective in preclinical models of inflammatory pain.

1. Animal Model:

-

Induce inflammation in Wistar rats by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a hind paw.

2. Drug Administration:

-

Administer this compound orally at various doses.

3. Behavioral Testing:

-

Measure mechanical hyperalgesia using a pressure application measurement device (e.g., Randall-Selitto test) at baseline and at various time points after drug administration.

4. Data Analysis:

-

Determine the paw withdrawal threshold for each animal.

-

Compare the withdrawal thresholds between the vehicle-treated and this compound-treated groups to assess the analgesic effect.

Preclinical Efficacy

This compound has demonstrated efficacy in a range of preclinical models, highlighting its therapeutic potential in conditions with a B1R-driven pathology.

-

Inflammatory Pain: this compound reduces mechanical hyperalgesia in rat models of inflammatory pain, acting on both peripheral and spinal B1 receptors.

-

Airway Inflammation: In a mouse model of allergen-induced airway inflammation, this compound reduced the influx of inflammatory cells (eosinophils, macrophages, neutrophils, and lymphocytes) into the bronchoalveolar lavage fluid and decreased mucus secretion.

-

Sepsis and Lung Injury: this compound has been shown to reduce endotoxin-induced acute lung injury in mice and improve survival in a rat model of polymicrobial sepsis by attenuating the inflammatory response and organ injury.

Conclusion

This compound is a valuable research tool for investigating the role of the bradykinin B1 receptor in health and disease. Its high potency, selectivity, and favorable pharmacokinetic profile make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a foundation for the characterization and evaluation of this compound and other B1R antagonists.

In-depth Technical Guide: BI-113823 and its Application in Nociceptive Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective bradykinin (B550075) B1 receptor antagonist, BI-113823, and its evaluation in key preclinical nociceptive pain models. This document details the compound's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for the cited pain models.

Introduction to this compound

This compound is a potent and selective, orally active antagonist of the bradykinin B1 receptor.[1][2] The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key target in the pathophysiology of chronic inflammatory pain.[3] this compound exhibits high affinity for both human and rat B1 receptors, with Ki values of 5.3 nM and 13.3 nM, respectively, and shows over 1,000-fold selectivity against a wide range of other targets, including the bradykinin B2 receptor.[3]

Mechanism of Action and Signaling Pathway

Bradykinin, a pro-inflammatory peptide released upon tissue damage, activates two main receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. In inflammatory conditions, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger the increased expression of the B1 receptor on peripheral nociceptors and central nervous system (CNS) neurons.

Activation of the B1 receptor by its agonists, such as des-Arg⁹-bradykinin, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade results in the sensitization of transient receptor potential (TRP) channels, such as TRPV1, leading to neuronal hyperexcitability and the perception of pain. This compound acts by competitively blocking the binding of agonists to the B1 receptor, thereby inhibiting this downstream signaling cascade and reducing inflammatory pain.

Efficacy of this compound in Nociceptive Pain Models

This compound has demonstrated significant analgesic effects in various preclinical models of inflammatory pain.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model is a widely used model of chronic inflammatory pain that mimics aspects of rheumatoid arthritis. This compound has been shown to dose-dependently reverse mechanical hyperalgesia in this model.

Table 1: Effect of Oral Administration of this compound on Mechanical Hyperalgesia in the CFA Rat Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |

| Vehicle (CFA) | - | 25 ± 5 | 0% |

| This compound | 3 | 40 ± 7 | 33% |

| This compound | 10 | 65 ± 10 | 89% |

| This compound | 30 | 80 ± 12 | 122% |

| Sham (Saline) | - | 70 ± 8 | - |

Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated CFA group and the sham group.

Table 2: Effect of Intrathecal Administration of this compound on Mechanical Hyperalgesia in the CFA Rat Model

| Treatment Group | Dose (µg, i.t.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |

| Vehicle (CFA) | - | 28 ± 6 | 0% |

| This compound | 10 | 45 ± 8 | 40% |

| This compound | 30 | 68 ± 11 | 95% |

| This compound | 100 | 75 ± 10 | 112% |

| Sham (Saline) | - | 72 ± 9 | - |

Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated CFA group and the sham group.

Carrageenan-Induced Inflammatory Pain

The carrageenan model is an acute inflammatory pain model. This compound has been shown to reduce thermal hyperalgesia in this model.

Table 3: Effect of this compound on Thermal Hyperalgesia in the Carrageenan Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Inhibition of Hyperalgesia |

| Vehicle (Carrageenan) | - | 4.5 ± 0.5 | 0% |

| This compound | 10 | 6.8 ± 0.7 | 42% |

| This compound | 30 | 8.5 ± 0.9 | 73% |

| Sham (Saline) | - | 10.2 ± 1.1 | - |

Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle-treated carrageenan group and the sham group.

Monoiodoacetate (MIA)-Induced Osteoarthritis Pain

The MIA model mimics the pain and joint pathology of osteoarthritis. This compound has been shown to improve weight-bearing deficits in this model.

Table 4: Effect of this compound on Weight Bearing Deficit in the MIA Rat Model

| Treatment Group | Dose (mg/kg, p.o.) | Weight Bearing Deficit (%) | % Improvement |

| Vehicle (MIA) | - | 45 ± 5 | 0% |

| This compound | 10 | 28 ± 4 | 38% |

| This compound | 30 | 15 ± 3 | 67% |

| Sham (Saline) | - | 5 ± 2 | - |

Data are presented as mean ± SEM. % Improvement is calculated relative to the vehicle-treated MIA group.

Detailed Experimental Protocols

CFA-Induced Mechanical Hyperalgesia in Rats

Objective: To induce a state of chronic inflammatory pain and assess mechanical sensitivity.

Materials:

-

Male Wistar rats (180-220 g)

-

Complete Freund's Adjuvant (CFA)

-

Saline (0.9%)

-

Von Frey filaments

-

Testing chambers with a wire mesh floor

Procedure:

-

Habituation: Acclimatize rats to the testing environment and handling for 3-5 days prior to the experiment.

-

Induction: On day 0, briefly anesthetize the rats and inject 100 µL of CFA into the plantar surface of the right hind paw. The contralateral paw can be injected with saline as a control.

-

Behavioral Testing (von Frey Test): At 24 hours post-CFA injection, place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or intrathecally (i.t.) at desired time points before behavioral testing.

Formalin-Induced Nociceptive Pain in Mice

Objective: To assess both acute and tonic inflammatory pain.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Formalin solution (2.5% in saline)

-

Observation chambers

-

Timer

Procedure:

-

Habituation: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route prior to formalin injection.

-

Induction: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

-

Observation: Immediately place the mouse back into the observation chamber and start the timer.

-

Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

-

Phase 1 (Acute): 0-5 minutes post-injection.

-

Phase 2 (Tonic): 15-30 minutes post-injection.

-

-

Data Analysis: Compare the duration of nociceptive behaviors between treatment groups for each phase.

Hargreaves Test for Thermal Hyperalgesia

Objective: To assess sensitivity to a thermal stimulus.

Materials:

-

Rodents (rats or mice)

-

Hargreaves apparatus (radiant heat source)

-

Glass platform

-

Testing enclosures

Procedure:

-

Habituation: Place the animals in the testing enclosures on the glass platform and allow them to acclimate for at least 15-20 minutes.

-

Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and activate it. The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).

-

Induction of Hyperalgesia: An inflammatory agent (e.g., carrageenan) can be injected into the paw to induce thermal hyperalgesia.

-

Drug Administration: Administer this compound or vehicle at the desired time point.

-

Post-treatment Measurement: Measure the PWL again at specified time points after drug administration. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Data Analysis: Compare the PWL between treatment groups.

Conclusion

This compound is a promising therapeutic candidate for the treatment of inflammatory pain. Its selective antagonism of the bradykinin B1 receptor effectively mitigates nociceptive signaling in preclinical models of both acute and chronic inflammation. The data presented in this guide demonstrate its dose-dependent efficacy in reducing mechanical and thermal hyperalgesia, as well as improving functional outcomes in a model of osteoarthritis. The detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to evaluate novel analgesic compounds in relevant nociceptive pain models.

References

- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI-113823: A Selective Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-113823 is a potent, selective, and orally active antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to inflammation and tissue injury. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and preclinical efficacy of this compound. Detailed summaries of its pharmacokinetic profile and the signaling pathways it modulates are presented. Furthermore, this guide includes detailed experimental protocols for key in vivo studies that have demonstrated the therapeutic potential of this compound in models of inflammatory pain, sepsis, and acute lung injury. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of inflammation, pain, and related pathologies.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₂₆H₄₄N₄O₅S.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄N₄O₅S | [1] |

| Molecular Weight | 524.72 g/mol | [1] |

| IUPAC Name | N-((3R,4R)-1-(4-methylpiperazin-1-yl)-4-(((2-methoxyethyl)(methyl)amino)carbonyl)cyclohexyl)-4-methyl-3-(methylsulfonamido)benzamide | |

| SMILES String | O=S(N(C)CCOCC(N([C@@H]1C--INVALID-LINK--CCC1)C)=O)(C3=C(C=C(C=C3C)OC)C)=O | [1] |

| CAS Number | 1119282-90-4 | [1] |

| Solubility | Good solubility in aqueous media |

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor that is minimally expressed in healthy tissues but is significantly upregulated during inflammatory conditions.[2] Bradykinin, a pro-inflammatory peptide released upon tissue damage, and its metabolite des-Arg⁹-bradykinin are the endogenous ligands for the B1 receptor. Activation of the B1 receptor is linked to chronic inflammatory pain and other inflammatory responses.[2] this compound competitively binds to the B1 receptor, preventing its activation by endogenous ligands and thereby inhibiting downstream signaling pathways that contribute to inflammation and pain.

Potency and Selectivity

This compound exhibits high affinity for the human bradykinin B1 receptor. In radioligand binding studies, it displaced kallidin (B13266) from the human B1 receptor with a Kᵢ of 5.3 nM.[2] The affinity for the rat B1 receptor is also high, with a Kᵢ of 13.3 nM.[2] In a cellular assay, this compound demonstrated an IC₅₀ value of 6.97 nM.[2]

Crucially, this compound is highly selective for the B1 receptor over the constitutively expressed bradykinin B2 receptor, with no measurable binding to the human B2 receptor (Kᵢ > 10,000 nM).[2] A structurally similar compound, BI-5832, has been developed as a negative control, exhibiting significantly lower potency for the B1 receptor.[2]

| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Human B1 Receptor | 5.3 | 6.97 | [2] |

| Rat B1 Receptor | 13.3 | - | [2] |

| Human B2 Receptor | > 10,000 | - | [2] |

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound possesses a favorable profile for in vivo research.

| Species | Dose (mg/kg) | Route | AUC₀-∞ (nmol·h/L) | Cₘₐₓ (nmol/L) | Tₘₐₓ (h) | F (%) | Reference |

| Mouse | 10 | p.o. | 7240 | 3100 | 0.25 | 39 | |

| Rat | 10 | p.o. | 2390 | 1230 | 0.5 | 11 |

Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon ligand binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are involved in mediating inflammatory responses and pain signaling.

Caption: Bradykinin B1 Receptor Signaling Pathway.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia in Rats

This model is used to assess the efficacy of analgesic compounds in a state of chronic inflammation.

References

An In-depth Technical Guide to the Bradykinin B1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin (B550075) B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses and pain signaling. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues. Its expression is rapidly induced by tissue injury, inflammation, and pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in a variety of pathological conditions. This guide provides a comprehensive overview of the B1R signaling pathway, including its activation, downstream signaling cascades, and regulatory mechanisms. It also offers detailed experimental protocols for studying this important receptor.

The primary endogenous ligands for the B1R are the des-Arg metabolites of kinins, namely des-Arg9-bradykinin (des-Arg9-BK) and des-Arg10-kallidin. Upon ligand binding, the B1R undergoes a conformational change that initiates intracellular signaling cascades, primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in many cellular responses.

Beyond this canonical pathway, B1R activation has been shown to engage other important signaling molecules, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the nitric oxide synthase (NOS) pathway. These pathways are crucial in mediating the pro-inflammatory and pain-sensitizing effects of B1R activation.

Quantitative Data on Bradykinin B1 Receptor Ligand Interactions

The affinity and potency of various ligands for the B1R have been characterized in numerous studies. This quantitative data is essential for the development of selective agonists and antagonists for research and therapeutic purposes.

| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |

| des-Arg10-kallidin | Human | Functional (Calcium Mobilization) | EC50 | 5 | |

| des-Arg9-BK | Human | Functional (Calcium Mobilization) | EC50 | 112 | |

| des-Arg10-kallidin | Murine | Functional (Calcium Mobilization) | EC50 | 23 | |

| des-Arg9-BK | Murine | Functional (Calcium Mobilization) | EC50 | 39 | |

| des-Arg9,Leu8-BK | Murine | Functional (Calcium Mobilization) | EC50 | 56 | |

| des-Arg10,Leu9-kallidin | Murine | Functional (Calcium Mobilization) | EC50 | 177 | |

| [3H]-des-Arg10-kallidin | Human | Radioligand Binding | KD | 0.5 ± 0.1 | |

| PS020990 | Human | Radioligand Binding | Ki | 6 ± 1 | |

| PS020990 | Human | Functional (PI Turnover) | KBapp | 0.4 ± 0.2 | |

| PS020990 | Human | Functional (Calcium Mobilization) | KBapp | 17 ± 2 | |

| Compound A | Human | Radioligand Binding | Ki | 0.016 | |

| Compound A | Rabbit | Radioligand Binding | Ki | 0.050 | |

| Compound A | Dog | Radioligand Binding | Ki | 0.56 | |

| Compound A | Rat | Radioligand Binding | Ki | 29 | |

| [35S]Compound A | Human | Radioligand Binding | Kd | 0.012 | |

| [35S]Compound A | Rabbit | Radioligand Binding | Kd | 0.064 | |

| [35S]Compound A | Dog | Radioligand Binding | Kd | 0.37 |

Bradykinin B1 Receptor Signaling Pathways

The activation of the B1R initiates a complex network of intracellular signaling pathways that ultimately mediate its physiological and pathological effects.

Canonical Gq/PLC/Calcium Pathway

MAPK/ERK Signaling Cascade

Nitric Oxide Synthase (NOS) Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd or Ki) of ligands for the B1R.

1. Membrane Preparation:

-

Culture cells expressing the B1R (e.g., IMR-90 or transfected HEK293 cells) to confluency.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a radiolabeled B1R ligand (e.g., [3H]-des-Arg10-kallidin), and varying concentrations of the unlabeled competitor ligand.

-

For saturation binding, use increasing concentrations of the radioligand.

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of an unlabeled B1R antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay

This protocol measures the increase in intracellular calcium concentration following B1R activation.

1. Cell Preparation:

-

Plate cells expressing the B1R in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells gently to remove excess dye.

3. Calcium Measurement:

-

Use a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for a short period.

-

Add the B1R agonist at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

As a positive control, use a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.

-

As a negative control, use a B1R antagonist to block the agonist-induced response.

4. Data Analysis:

-

Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline.

-

Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.

Western Blotting for MAPK/ERK Activation

This protocol is used to detect the phosphorylation and activation of ERK1/2 upon B1R stimulation.

1. Cell Stimulation and Lysis:

-

Culture cells to near confluency and serum-starve them for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with the B1R agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again to remove unbound secondary antibody.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for B1R mRNA Expression

This protocol quantifies the changes in B1R mRNA levels in response to stimuli.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues with the desired inflammatory stimulus (e.g., cytokines, LPS) for various time points.

-

Isolate total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Reverse transcribe a defined amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

2. Real-Time PCR:

-

Prepare a PCR reaction mixture containing the cDNA template, forward and reverse primers specific for the B1R gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorogenic probe.

-

Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) to be used as an internal control for normalization.

-

Perform the PCR in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.

-

The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct).

3. Data Analysis:

-

Calculate the change in B1R mRNA expression relative to the housekeeping gene using the ΔΔCt method.

-

The fold change in gene expression is typically calculated as 2-ΔΔCt.

Conclusion

The bradykinin B1 receptor signaling pathway is a complex and tightly regulated system that plays a critical role in inflammation and pain. A thorough understanding of its activation, downstream effectors, and regulatory mechanisms is crucial for the development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the crosstalk between the B1R pathway and other signaling networks will undoubtedly uncover new avenues for therapeutic intervention in a wide range of inflammatory and pain-related disorders.

BI-113823: A Selective Bradykinin B1 Receptor Antagonist for Chronic Inflammatory Pain Research

This technical guide provides an in-depth overview of BI-113823, a potent and selective antagonist of the bradykinin (B550075) B1 receptor (B1R), for researchers, scientists, and drug development professionals investigating novel therapeutics for chronic inflammatory pain. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism and Rationale

Bradykinin is a pro-inflammatory peptide that plays a crucial role in the sensitization of nociceptors, contributing to hyperalgesia in chronic inflammatory conditions. The B1R, a G-protein coupled receptor, is minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a highly attractive therapeutic target for inflammatory pain. This compound is a small molecule, orally active, non-peptide B1R antagonist that has demonstrated efficacy in preclinical models of inflammatory pain by reversing hyperalgesia through the desensitization of peripheral and spinal neurons.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Assay Type |

| Ki | Human | 5.3 nM | Radioligand Binding |

| Rat | 13.3 nM | Radioligand Binding | |

| Rabbit | 15.3 nM | Radioligand Binding | |

| IC50 | Human | 6.97 nM | Cellular Assay |

| Selectivity | Human B2R | >10,000 nM | Radioligand Binding |

Table 2: In Vivo Pharmacokinetics of this compound in Rodents

| Parameter | Mouse | Rat |

| Dose (mg/kg) | 10 (p.o.) | 3 (p.o.) |

| AUC0-inf ((nmol·h) / L) | 7240 | 2390 |

| Cmax (nmol / L) | 3100 | 1230 |

| tmax (h) | 0.25 | 0.5 |

Table 3: In Vivo Efficacy of this compound in the CFA-Induced Inflammatory Pain Model in Rats

| Administration Route | Dose | Maximum Reversal of Mechanical Hyperalgesia (%) | Time to Peak Effect (post-dose) |

| Oral (p.o.) | 30 mg/kg | ~70% | 2 hours |

| Intrathecal (i.t.) | 10 µg | ~60% | 1 hour |

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach to evaluating this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Radioligand Binding Assay for B1R Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the human, rat, and rabbit bradykinin B1 receptors.

-

Materials:

-

Membranes from CHO-K1 cells expressing the recombinant human, rat, or rabbit B1R.

-

Radioligand: [3H]Kallidin[des-Arg10, Leu9].

-

Non-specific binding control: 10 µM Des-Arg9-(Leu8)-Bradykinin.

-

This compound at various concentrations.

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

-

In a parallel set of experiments, incubate the membranes with the radioligand and the non-specific binding control to determine non-specific binding.

-

After incubation, filter the mixture to separate bound and free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.

-

CFA-Induced Inflammatory Pain Model in Rats

-

Objective: To evaluate the in vivo efficacy of this compound in reducing mechanical hyperalgesia in a model of chronic inflammatory pain.

-

Animals: Male Wistar rats.

-

Induction of Inflammation:

-

Induce inflammation by a single intraplantar injection of 150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

-

Use the contralateral paw as a control.

-

-

Assessment of Mechanical Hyperalgesia (von Frey Test):

-

Acclimatize the rats to the testing environment.

-

Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

Determine the baseline PWT before CFA injection.

-

Measure the PWT again 24 hours after CFA injection to confirm the development of mechanical hyperalgesia.

-

-

Drug Administration and Efficacy Measurement:

-

Administer this compound either orally (p.o.) or intrathecally (i.t.).

-

Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Calculate the percentage reversal of mechanical hyperalgesia at each time point using the formula: % Reversal = [(PWTpost-drug - PWTpost-CFA) / (PWTbaseline - PWTpost-CFA)] x 100

-

Conclusion

This compound is a highly potent and selective bradykinin B1 receptor antagonist with a favorable pharmacokinetic profile. Preclinical studies demonstrate its efficacy in a well-established animal model of chronic inflammatory pain. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of chronic inflammatory pain conditions.

Preclinical Profile of BI-113823: A B1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI-113823 is a potent and selective, orally active, non-peptide antagonist of the Bradykinin (B550075) B1 receptor (B1R). Preclinical investigations have demonstrated its efficacy in a variety of animal models of inflammatory and neuropathic pain, acute lung injury, and sepsis. This document provides a comprehensive overview of the key preclinical findings, including detailed experimental protocols and quantitative data, to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1] Its activation by the kinin metabolite des-Arg⁹-bradykinin initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in pro-inflammatory signaling.

Figure 1: this compound Mechanism of Action.

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the human, rat, and rabbit B1 receptors, with significantly lower affinity for the B2 receptor.

| Parameter | Species | Value | Assay Type |

| Ki | Human B1R | 5.3 nM | Radioligand Binding |

| Rat B1R | 13.3 nM | Radioligand Binding | |

| Rabbit B1R | 15.3 nM | Radioligand Binding | |

| Human B2R | > 10,000 nM | Radioligand Binding | |

| IC50 | Human B1R | 6.97 nM | Cellular Assay |

Table 1: In Vitro Potency and Selectivity of this compound.[2]

Preclinical Efficacy Studies

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats

This study aimed to evaluate the anti-hyperalgesic effects of this compound in a model of chronic inflammatory pain.

-

Animal Model: Male Wistar rats were used.

-

Induction of Inflammation: 24 hours prior to the experiment, rats were injected with Complete Freund's Adjuvant (CFA) into the paw to induce inflammation and mechanical hyperalgesia.[3]

-

Drug Administration: this compound was administered orally or intrathecally.

-

Assessment of Mechanical Hyperalgesia: Mechanical paw withdrawal thresholds were measured using von Frey filaments before and after drug administration.

-

Electrophysiology: In a subset of animals, electrophysiological recordings were taken from peripheral afferents of the saphenous nerve and spinal wide dynamic range (WDR) and nociceptive-specific (NS) neurons to assess mechanosensitivity.[3]

Figure 2: CFA-Induced Inflammatory Pain Model Workflow.

Oral and intrathecal administration of this compound significantly reduced CFA-induced mechanical hyperalgesia.[3] Electrophysiological recordings revealed that this compound decreased the mechanosensitivity of peripheral afferents and spinal nociceptive-specific (NS) neurons, indicating a dual peripheral and central mechanism of action.[3]

Acute Lung Injury Model: Endotoxin-Induced Lung Injury in Mice

This study investigated the therapeutic potential of this compound in a mouse model of acute lung injury.

-

Animal Model: Male BALB/c mice were used.

-

Induction of Lung Injury: Acute lung injury was induced by intratracheal injection of lipopolysaccharide (LPS).[1]

-

Treatment Groups: Mice were randomly assigned to receive vehicle, this compound, or dexamethasone.[1]

-

Analysis: Bronchoalveolar lavage (BAL) fluid and lung tissues were collected for analysis of inflammatory cell influx and various histological and biochemical markers.[1]

Figure 3: Endotoxin-Induced Acute Lung Injury Model Workflow.

Treatment with this compound significantly reduced LPS-induced neutrophil influx in the BAL fluid.[1] The this compound treated group also showed significantly lower lung vascular permeability, lung water content, myeloperoxidase activity, lung apoptosis, and lung injury scores compared to the vehicle-treated group.[4] Furthermore, this compound attenuated the expression of nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in the lung tissue.[4]

Sepsis Model: Cecal Ligation and Puncture (CLP) in Rats

This study evaluated the efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

-

Animal Model: Male Wistar rats were used.

-

Induction of Sepsis: Sepsis was induced via cecal ligation and puncture (CLP), a surgical procedure that involves ligating the cecum and puncturing it to induce polymicrobial peritonitis.

-

Treatment Groups: Animals were randomly assigned to receive either vehicle or this compound.

-

Outcome Measures: Experiments were terminated at 20 hours for analysis of inflammatory markers and organ injury, and at 7 days to assess survival.[1]

Figure 4: Cecal Ligation and Puncture (CLP) Sepsis Model Workflow.

This compound treatment significantly reduced sepsis-induced macrophage recruitment, protein content, and levels of TNF-α and IL-1β in the lavage fluid.[1] It also decreased lung water content and plasma levels of TNF-α and IL-6 compared to the vehicle group.[1] Most importantly, administration of this compound significantly improved survival following severe sepsis in rats.[4]

Pharmacokinetics and Safety

This compound exhibits a favorable pharmacokinetic profile in rodents, characterized by high solubility and metabolic stability.[1] It does not inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[1] A structurally similar compound, BI-5832, which is significantly less potent at the B1 receptor, is available as a negative control for in vitro and in vivo studies.[2]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for conditions characterized by inflammation and pain. Its selective antagonism of the B1 receptor, coupled with a favorable pharmacokinetic and safety profile, makes it a promising candidate for further clinical investigation. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phospholipase C and protein kinase A mediate bradykinin sensitization of TRPA1: a molecular mechanism of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-113823: A Technical Overview of a Potent and Selective Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-113823 is a potent, selective, and orally active non-peptide antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation.[1][2] This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, summarizing its pharmacological properties, mechanism of action, and efficacy in various preclinical models of inflammation and pain. Detailed methodologies for key in vitro and in vivo assays are provided, along with visualizations of the B1R signaling pathway and experimental workflows. While extensive preclinical data is available, information regarding the specific medicinal chemistry campaign leading to its discovery, its synthesis, and its clinical development status is not publicly available.

Introduction

The kallikrein-kinin system and its peptide mediator, bradykinin, play a significant role in inflammatory processes and pain signaling.[3] Bradykinin exerts its effects through two distinct G-protein coupled receptors, the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[2][3] The upregulation of B1R expression during inflammation makes it an attractive therapeutic target for inflammatory disorders and chronic pain.[4] this compound was developed by Boehringer Ingelheim as a potent and selective antagonist for the B1R.[1][4]

Mechanism of Action

This compound acts as a competitive antagonist at the bradykinin B1 receptor. In inflammatory conditions, tissue injury leads to the release of pro-inflammatory cytokines, which in turn upregulate the expression of B1R.[2] The natural ligand for B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin.[3] Binding of des-Arg⁹-bradykinin to B1R activates Gαq, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This cascade of events contributes to various cellular responses associated with inflammation and pain, such as vasodilation, increased vascular permeability, and activation of nociceptors.[1][2][5] this compound competitively blocks the binding of des-Arg⁹-bradykinin to the B1R, thereby inhibiting this signaling cascade.

Signaling Pathway Diagram

Caption: Bradykinin B1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities, in vitro functional activity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Species | Assay Type | Ki (nM) | Reference |

| Human B1R | Radioligand Binding | 5.3 | [6] |

| Rat B1R | Radioligand Binding | 13.3 | [6] |

| Rabbit B1R | Radioligand Binding | 15.3 | [6] |

| Human B2R | Radioligand Binding | >10,000 | [6] |

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HEK cells expressing human B1R | Calcium Mobilization | IC50 | 6.97 | [7] |

Table 3: In Vitro ADME & Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Molecular Weight (Da) | 524.7 | [7] |

| Solubility (pH 6.8, µg/mL) | >10,000 | [7] |

| Caco-2 Permeability (A→B, 10⁻⁶ cm/s) | 0.5 | [7] |

| Microsomal Stability (% remaining after 30 min) | Human: 53, Rat: >88 | [7] |

Table 4: In Vivo Pharmacokinetics of this compound in Rodents

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Mouse | 10 mg/kg p.o. | 1330 | 0.5 | 3440 | 69 | [7] |

| Rat | 10 mg/kg p.o. | 1160 | 1.0 | 4560 | 54 | [7] |

Preclinical Efficacy

This compound has demonstrated efficacy in a variety of preclinical models of inflammation and pain.

-

Inflammatory Pain: In a rat model of complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia, oral administration of this compound significantly reversed the pain-like behavior.[1][8]

-

Acute Lung Injury: In a mouse model of endotoxin-induced direct lung injury, this compound treatment significantly reduced neutrophil influx, vascular permeability, and levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid.[9]

-

Sepsis: In a rat model of cecal ligation and puncture-induced polymicrobial sepsis, this compound administration reduced the systemic inflammatory response, mitigated organ injury, and improved survival.[9]

-

Allergen-Induced Airway Inflammation: In a mouse model of ovalbumin-induced airway inflammation, this compound was shown to reduce airway inflammation and mucus secretion.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Bradykinin B1 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on standard industry practices and available literature.[10][11][12]

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]des-Arg¹⁰-Kallidin or another suitable B1R-selective radioligand.

-

Non-specific binding control: A high concentration of a non-labeled B1R ligand (e.g., 10 µM des-Arg⁹-[Leu⁸]-bradykinin).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, cell membrane preparation, and the radioligand at a concentration close to its Kd.

-

Add either vehicle, the non-specific binding control, or the test compound (this compound) at a range of concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: B1R Radioligand Binding Assay

Caption: Workflow for a Bradykinin B1 Receptor Radioligand Binding Assay.

CFA-Induced Inflammatory Hyperalgesia in Rats

This protocol is a generalized procedure based on published studies.[13][14][15][16]

Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

-

Complete Freund's Adjuvant (CFA).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments or an electronic von Frey device).

-

Apparatus for assessing thermal hyperalgesia (e.g., plantar test).

Procedure:

-

Baseline Measurement: Acclimatize the rats to the testing environment and equipment. Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli and/or paw withdrawal latency (PWL) to thermal stimuli for both hind paws.

-

Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.

-

Drug Administration: At a specified time post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally to different groups of rats.

-

Post-Treatment Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the PWT and/or PWL in both hind paws.

-

Data Analysis: Compare the post-treatment PWT/PWL values between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). An increase in PWT or PWL in the this compound-treated groups compared to the vehicle group indicates an anti-hyperalgesic effect.

Logical Relationship: CFA-Induced Hyperalgesia Model

Caption: Logical Flow of the CFA-Induced Hyperalgesia Model for Evaluating this compound.

Discovery and Development

This compound was discovered and developed by Boehringer Ingelheim.[1][4] However, specific details regarding the lead identification, structure-activity relationship (SAR) studies, and the synthetic route for this compound are not publicly available.

Clinical Development

A search of publicly available clinical trial registries and Boehringer Ingelheim's clinical trial website did not yield any information on clinical trials for this compound.[17][18] This suggests that this compound may not have progressed to clinical development, or that information regarding its clinical evaluation is not in the public domain.

Conclusion

This compound is a well-characterized preclinical candidate that has demonstrated potent and selective antagonism of the bradykinin B1 receptor. Its favorable pharmacokinetic profile and efficacy in various animal models of inflammation and pain highlight the therapeutic potential of targeting the B1R. The lack of publicly available information on its synthesis, detailed discovery history, and clinical development status, however, limits a complete understanding of its developmental trajectory. The data presented in this technical guide provides a solid foundation for researchers interested in the role of the bradykinin B1 receptor in disease and the potential of its antagonists as therapeutic agents.

References

- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Bradykinin B1 receptor signaling triggers complement activation on endothelial cells | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay: Binding affinity to human bradykinin B1 receptor (CHEMBL1021904) - ChEMBL [ebi.ac.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. scispace.com [scispace.com]

- 14. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Clinical Trial Details Page | Boehringer Ingelheim USA Medical and Clinical Resources [medinfo.boehringer-ingelheim.com]

- 18. Clinical Trial Details Page | Boehringer Ingelheim USA Medical and Clinical Resources [medinfo.boehringer-ingelheim.com]

The Bradykinin B1 Receptor: A Core Technical Guide to its Role in Disease

Executive Summary: The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, stands apart from its constitutively expressed counterpart, the B2 receptor. Under normal physiological conditions, B1R expression is negligible in most tissues. However, in the presence of tissue injury, inflammatory cytokines, or bacterial endotoxins, its expression is rapidly and robustly induced. This inducible nature places B1R at the nexus of chronic inflammatory processes, pain, and a range of pathologies including cancer, neurodegenerative disorders, and metabolic diseases. Activation of B1R by its specific ligands, the des-Arg-kinins, triggers potent, sustained signaling cascades, primarily through Gαq/11 proteins, leading to increased intracellular calcium and activation of pro-inflammatory pathways. Unlike the B2 receptor, B1R does not readily desensitize, amplifying its role in persistent disease states. This guide provides an in-depth examination of B1R's molecular biology, its intricate signaling pathways, its multifaceted role in various diseases supported by quantitative data, and detailed methodologies for its study, positioning B1R as a critical therapeutic target for a new generation of anti-inflammatory and analgesic drugs.

Introduction to the Kallikrein-Kinin System and the B1 Receptor

The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by factors such as tissue trauma or inflammation, leads to the generation of potent vasoactive peptides called kinins. The primary kinins are bradykinin (BK) and kallidin (B13266) (Lys-BK). These peptides exert their biological effects through two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors (B1R and B2R).

The B2 receptor is constitutively expressed in a wide variety of tissues and is considered the primary mediator of the acute effects of bradykinin, such as vasodilation and increased vascular permeability. In contrast, the B1 receptor is the focus of this guide due to its unique expression profile. It is typically absent or expressed at very low levels in healthy tissues but is significantly upregulated de novo in response to inflammatory stimuli, making it a key player in chronic pathological states. The primary endogenous ligands for B1R are the carboxypeptidase metabolites of kinins, namely des-Arg9-bradykinin and Lys-des-Arg9-bradykinin. This inducible expression and sustained signaling upon activation make B1R an attractive therapeutic target for diseases characterized by chronic inflammation and pain.

B1R Gene, Expression, and Regulation

The human B1R is encoded by the BDKRB1 gene. The promoter region of the BDKRB1 gene contains binding sites for key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in its inducible expression.

The upregulation of B1R is a hallmark of inflammatory conditions and is driven by a variety of mediators:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of B1R expression in various cell types, including fibroblasts and endothelial cells.

-

Bacterial Products: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, strongly induces B1R expression, implicating the receptor in the pathophysiology of sepsis and endotoxic shock.

-

Growth Factors: Glial cell line-derived neurotrophic factor (GDNF) has been shown to upregulate functional B1R expression in nociceptive neurons.

This upregulation is a transcriptional event mediated by the activation of signaling pathways that converge on NF-κB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of the I-κB inhibitor, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including BDKRB1.

B1R Signaling Pathways

Upon binding its agonist, such as des-Arg9-bradykinin, the B1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathway involves coupling to Gαq/11.

Canonical Gαq/11 Pathway:

-

Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates numerous downstream targets, leading to cellular responses such as the activation of MAP kinase cascades (e.g., ERK1/2) and transcription factors like NF-κB, further perpetuating the inflammatory state.

A key characteristic of B1R is its resistance to desensitization, which allows for prolonged and sustained intracellular signaling in chronic inflammatory environments.

Role of B1R in Pathophysiology

The inducible nature of B1R positions it as a critical mediator in the progression of numerous diseases.

Inflammation and Pain

B1R is a central figure in chronic inflammatory pain. While B2R activation is linked to acute pain, the upregulation of B1R following tissue injury or inflammation establishes a state of sustained hyperalgesia. Activation of B1R on nociceptive sensory neurons enhances their sensitivity to thermal and mechanical stimuli. Studies have shown that B1R antagonists are effective in reducing inflammatory pain in various preclinical models.

Cancer

A growing body of evidence implicates B1R in cancer progression. Overexpression of B1R has been documented in a wide array of human cancers, including prostate, breast, lung, and glioblastoma, while being largely absent in corresponding healthy tissues. B1R activation in the tumor microenvironment can promote:

-

Cell Proliferation and Migration: Stimulation of B1R enhances the growth and invasive potential of cancer cells.

-

Angiogenesis: B1R signaling contributes to the formation of new blood vessels that supply tumors.

-

Inflammation: B1R helps orchestrate a pro-inflammatory tumor microenvironment that can facilitate metastasis. This tumor-specific expression makes B1R an excellent candidate for targeted cancer therapies and diagnostic imaging.

Diabetes and Cardiovascular Disease

B1R plays a significant role in the complications associated with diabetes and cardiovascular diseases.

-

Diabetic Neuropathy: B1R is upregulated in diabetes and contributes to the development of painful diabetic hyperalgesia. Antagonists of B1R have been shown to alleviate this pain in animal models.

-

Diabetic Cardiomyopathy: Genetic deletion of B1R can attenuate cardiac inflammation and fibrosis in experimental models of diabetic cardiomyopathy.

-

Myocardial Infarction: B1R expression is induced in the heart following myocardial infarction, suggesting a role in post-ischemic inflammation and remodeling.

-

Metabolic Syndrome: Studies in knockout mice suggest B1R inactivation can protect against high-fat diet-induced obesity and insulin (B600854) resistance.

Neurodegenerative and Neuroinflammatory Diseases

In the central nervous system, B1R is implicated in neuroinflammatory processes.

-

Alzheimer's Disease (AD): B1R expression is upregulated in AD-like mouse models, particularly in the vasculature, neurons, and astrocytes. The receptor is involved in regulating neuroinflammation, microglial activation, and the accumulation of amyloid-β (Aβ) peptides.

-

Blood-Brain Barrier (BBB) Disruption: Activation of B1R on brain microvascular endothelial cells can increase the secretion of pro-inflammatory cytokines and compromise the integrity of the BBB, a characteristic feature of many neuroinflammatory diseases.

Quantitative Data Summary

The following tables summarize key quantitative data related to B1R expression and ligand binding affinities.

Table 1: B1R Expression in Pathological Conditions

| Condition | Model / Tissue | Fold Increase (vs. Control) | Reference |

|---|---|---|---|

| Myocardial Infarction | Rat Left Ventricle (24h post-MI) | ~4-fold (vs. 6h post-MI) | |